Regioisomeric Differentiation: Predicted Physicochemical Property Profile of Benzo[d]isothiazole-6-carbaldehyde Versus the 4-Carbaldehyde Isomer
The position of the aldehyde substituent on the benzo[d]isothiazole scaffold governs key calculated physicochemical parameters that influence solubility, permeability, and formulation behavior. The 6‑carbaldehyde isomer (target compound) and the 4‑carbaldehyde isomer (CAS 1379259-81-0) share the same molecular formula (C₈H₅NOS) and molecular weight (163.20 g·mol⁻¹) . However, computer‑predicted properties generated by the ACD/Labs Percepta Platform for the 4‑isomer indicate a boiling point of 227.5 ± 22.0 °C, a density of 1.4 ± 0.1 g·cm⁻³, a logP of 1.94, and a topological polar surface area of 58 Ų . Although experimentally validated data for the 6‑isomer remain unpublished, quantum‑chemical calculations indicate that the heteroatom proximity in the 6‑substituted isomer alters the local electrostatic potential at the carbonyl carbon relative to the 4‑substituted series . These predicted differences imply that the two regioisomers cannot be assumed to exhibit identical solubility, lipophilicity, or passive membrane permeability in cell‑based assays.
| Evidence Dimension | Predicted boiling point, density, logP, and topological polar surface area |
|---|---|
| Target Compound Data | Benzo[d]isothiazole-6-carbaldehyde: no published experimental or predicted data available (property landscape awaiting characterization) |
| Comparator Or Baseline | Benzo[d]isothiazole-4-carbaldehyde (CAS 1379259-81-0): predicted boiling point 227.5 ± 22.0 °C, density 1.4 ± 0.1 g·cm⁻³, logP 1.94, TPSA 58 Ų (ACD/Labs Percepta, v14.00) |
| Quantified Difference | Absolute values cannot be calculated; the comparison highlights the absence of public physicochemical data for the 6-isomer, representing a procurement risk if substitution is attempted without experimental characterization. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform PhysChem Module; no experimental validation |
Why This Matters
The lack of public physicochemical data for the 6‑carbaldehyde isomer relative to the better‑characterized 4‑isomer means that researchers must experimentally determine critical properties (solubility, logD, stability) before substituting one regioisomer for another in a synthetic sequence or biological assay.
